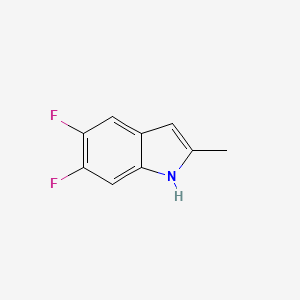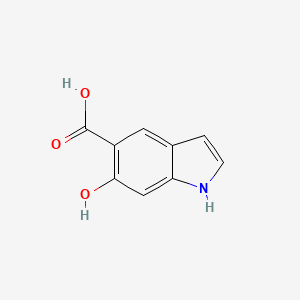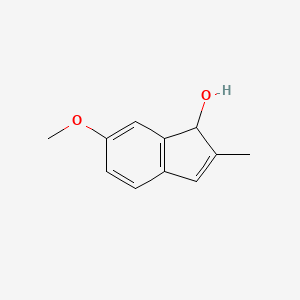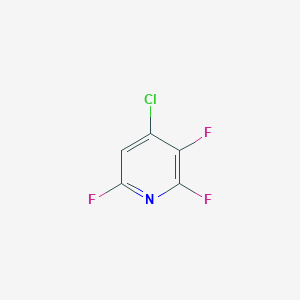
(2-Methoxy-2-oxo-1,2lambda5-oxaphospholan-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Metoxi-2-oxo-1,2lambda5-oxaphosfolan-4-il)metanol es un compuesto organofosforado que pertenece a la clase de oxaphosfolanos. Estos compuestos se caracterizan por un anillo de cinco miembros que contiene átomos de oxígeno y fósforo. La presencia de los grupos metoxi y oxo en el átomo de fósforo confiere propiedades químicas únicas a este compuesto, haciéndolo de interés en varios campos de investigación e industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2-Metoxi-2-oxo-1,2lambda5-oxaphosfolan-4-il)metanol típicamente involucra la ciclización de precursores de fosfito apropiados. Un método común es la reacción de un fosfito con un aldehído o cetona en condiciones ácidas o básicas. Las condiciones de reacción, como la temperatura y el solvente, pueden variar dependiendo del fosfito y el compuesto carbonílico específicos utilizados .
Métodos de producción industrial
Los métodos de producción industrial para (2-Metoxi-2-oxo-1,2lambda5-oxaphosfolan-4-il)metanol no están bien documentados en la literatura. Es probable que se utilicen rutas sintéticas similares a las empleadas en entornos de laboratorio, con optimizaciones para escalado y rentabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
(2-Metoxi-2-oxo-1,2lambda5-oxaphosfolan-4-il)metanol se somete a varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado para formar fosfatos u otras especies de fósforo oxidado.
Reducción: Las reacciones de reducción pueden convertir el grupo oxo en un grupo hidroxilo.
Sustitución: El grupo metoxi puede ser sustituido por otros nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como aminas o tioles. Las condiciones de reacción típicamente implican temperaturas controladas y solventes que facilitan las transformaciones deseadas .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir fosfatos, mientras que las reacciones de sustitución pueden producir una variedad de oxaphosfolanos sustituidos .
Aplicaciones Científicas De Investigación
(2-Metoxi-2-oxo-1,2lambda5-oxaphosfolan-4-il)metanol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos organofosforados más complejos.
Industria: Sus propiedades químicas únicas lo hacen valioso en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo por el cual (2-Metoxi-2-oxo-1,2lambda5-oxaphosfolan-4-il)metanol ejerce sus efectos involucra interacciones con varios objetivos moleculares. El compuesto puede formar enlaces covalentes con sitios nucleofílicos en enzimas y otras proteínas, lo que lleva a la inhibición o modificación de su actividad. Las vías específicas involucradas dependen del contexto biológico y la naturaleza de las moléculas diana .
Comparación Con Compuestos Similares
Compuestos similares
2-Metoxi-2-oxo-1,3,2-dioxaphosphorinano: Este compuesto tiene una estructura similar pero con un anillo de seis miembros.
2-Metoxi-2-oxo-1,2-oxaphosfolan-3-ol: Este compuesto difiere al tener un grupo hidroxilo en lugar de un grupo metanol.
Unicidad
(2-Metoxi-2-oxo-1,2lambda5-oxaphosfolan-4-il)metanol es único debido a su estructura de anillo específica y grupos funcionales, que confieren reactividad química y actividad biológica distintas.
Propiedades
Fórmula molecular |
C5H11O4P |
|---|---|
Peso molecular |
166.11 g/mol |
Nombre IUPAC |
(2-methoxy-2-oxo-1,2λ5-oxaphospholan-4-yl)methanol |
InChI |
InChI=1S/C5H11O4P/c1-8-10(7)4-5(2-6)3-9-10/h5-6H,2-4H2,1H3 |
Clave InChI |
FJVYUBMJBLHJEG-UHFFFAOYSA-N |
SMILES canónico |
COP1(=O)CC(CO1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one hydrochloride](/img/structure/B11915921.png)
![(1R)-1-Amino-4-{[(E)-amino(imino)methyl]amino}butylboronic acid](/img/structure/B11915927.png)



![6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11915938.png)


